molecular formula C14H13ClN6OS B5353670 2-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4-(1,2,4-triazol-4-yl)benzamide

2-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4-(1,2,4-triazol-4-yl)benzamide

Cat. No.: B5353670
M. Wt: 348.8 g/mol
InChI Key: HHKKLGSUKWMCEO-UHFFFAOYSA-N
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Description

2-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4-(1,2,4-triazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a thiadiazole ring, and a triazole ring attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4-(1,2,4-triazol-4-yl)benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of the Triazole Ring: The triazole ring can be formed by cyclization reactions involving hydrazine derivatives and carboxylic acids or their derivatives.

    Coupling Reactions: The thiadiazole and triazole rings are then coupled to a benzamide core through nucleophilic substitution reactions, often involving chlorinated benzamides.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions may target the nitrogens in the triazole ring.

    Substitution: The chloro group on the benzamide core can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Reduced triazole derivatives.

    Substitution Products: Amino or thiol-substituted benzamides.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Activity: Compounds with similar structures have been studied for their potential antimicrobial properties.

    Enzyme Inhibition: It may act as an inhibitor for specific enzymes.

Medicine

    Drug Development: The compound could be explored for its potential as a pharmaceutical agent, particularly in the treatment of infections or cancer.

Industry

    Agriculture: It may be used as a pesticide or herbicide.

    Materials Science: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4-(1,2,4-triazol-4-yl)benzamide would depend on its specific application. For example, if used as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with essential biological pathways. If used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1,2,4-triazol-4-yl)benzamide
  • 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(1,2,4-triazol-4-yl)benzamide

Uniqueness

The uniqueness of 2-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4-(1,2,4-triazol-4-yl)benzamide lies in its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. The propyl group, for example, may impart different lipophilicity and steric effects compared to methyl or ethyl groups.

Properties

IUPAC Name

2-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN6OS/c1-2-3-12-19-20-14(23-12)18-13(22)10-5-4-9(6-11(10)15)21-7-16-17-8-21/h4-8H,2-3H2,1H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKKLGSUKWMCEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)N3C=NN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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